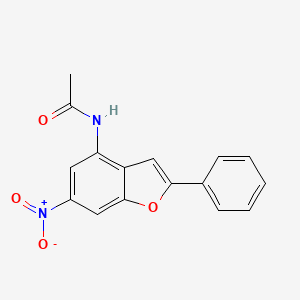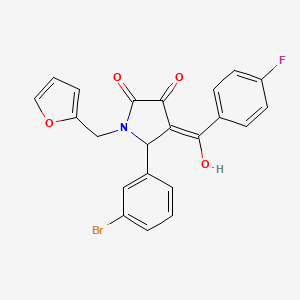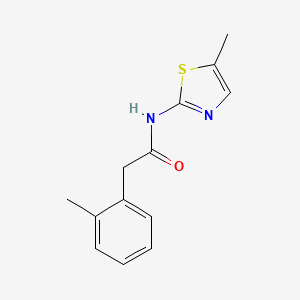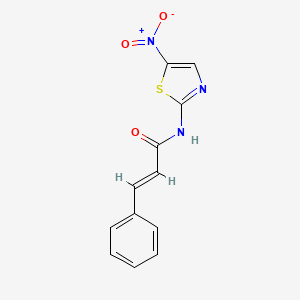![molecular formula C19H24N2O4 B5329765 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has gained attention in recent years due to its potential as an anti-cancer agent. PAC-1 is a prodrug, meaning that it needs to be metabolized in the body in order to become active. Once activated, PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In
作用机制
The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid binds to procaspase-3, causing a conformational change that results in its activation. Once activated, procaspase-3 cleaves other proteins in the cell, ultimately leading to programmed cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have other biochemical and physiological effects. For example, 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is its relatively low toxicity, making it a safe candidate for preclinical studies. However, one of the limitations of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo. Several modifications to the 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid molecule have been proposed in order to improve its solubility and bioavailability.
未来方向
There are several future directions for research on 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid analogues with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. Finally, there is potential for the use of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid in combination with other anti-cancer agents, with the goal of improving overall treatment efficacy.
合成方法
The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)benzaldehyde with cyclohexanecarboxylic acid, followed by the reaction of the resulting product with phosgene and ammonia. This process results in the formation of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed in order to improve yield and purity.
科学研究应用
2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has been the subject of numerous scientific studies, with a particular focus on its potential as an anti-cancer agent. Preclinical studies have shown that 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid is effective against a variety of cancer cell lines, including pancreatic, breast, and lung cancer. 2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid has also been shown to enhance the efficacy of existing chemotherapeutic agents, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-6-3-11-21(17)14-9-7-13(8-10-14)12-20-18(23)15-4-1-2-5-16(15)19(24)25/h7-10,15-16H,1-6,11-12H2,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXQHDKJLZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)

![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)



![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)
